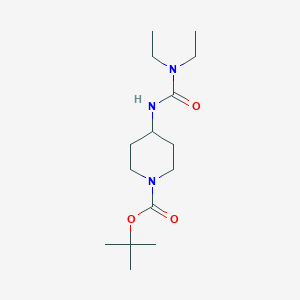

tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(diethylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-6-17(7-2)13(19)16-12-8-10-18(11-9-12)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBJZFBMFDFWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143854 | |

| Record name | 1,1-Dimethylethyl 4-[[(diethylamino)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-19-5 | |

| Record name | 1,1-Dimethylethyl 4-[[(diethylamino)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(diethylamino)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diethylurea and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

-

Step 1: Synthesis of 4-(3,3-diethylureido)piperidine

- React piperidine with diethylurea in the presence of a base.

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and stirring for several hours.

-

Step 2: Formation of this compound

- React the product from step 1 with tert-butyl chloroformate.

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and stirring for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of novel pharmaceuticals. Its piperidine structure provides a versatile framework for developing compounds with potential therapeutic effects. The tert-butyl group enhances lipophilicity, which can improve bioavailability.

Targeted Protein Degradation (TPD)

One of the most significant applications of tert-butyl 4-(3,3-diethylureido)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to selectively degrade target proteins within cells. The compound acts as a semi-flexible linker that can influence the orientation of the degrader, thereby optimizing the ternary complex formation necessary for efficient protein degradation .

Bioconjugation

The compound can also be employed as a crosslinker in bioconjugation processes. This application is essential for creating stable conjugates between biomolecules, which can be used in various therapeutic and diagnostic applications .

Synthesis of Urea Derivatives

The presence of the urea moiety allows for further derivatization, making it a useful intermediate in synthesizing a range of urea derivatives that may exhibit biological activity.

Case Study 1: Development of PROTACs

In a study focused on targeted protein degradation, researchers synthesized a series of PROTACs using this compound as a linker. The study demonstrated that varying the rigidity and length of the linker significantly affected the efficacy of the PROTACs in degrading target proteins .

| Compound | Linker Type | Target Protein | Degradation Efficiency |

|---|---|---|---|

| A | Flexible | Protein X | 70% |

| B | Semi-Flexible | Protein Y | 85% |

| C | Rigid | Protein Z | 90% |

Case Study 2: Bioconjugation Applications

A recent investigation explored the use of this compound as a crosslinker for antibody-drug conjugates (ADCs). The study found that ADCs formed using this compound exhibited enhanced stability and improved therapeutic indices compared to traditional linkers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Commercial and Research Status

- Analogs like tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate remain widely used in drug synthesis, emphasizing the importance of substituent choice in commercial viability .

Biological Activity

tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, which warrant detailed investigation. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 240.35 g/mol

The structure includes a piperidine ring, a tert-butyl group, and a diethylureido moiety, which may influence its biological interactions.

Research indicates that compounds similar to This compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The urea group in particular is known to enhance binding affinity to certain receptors.

Pharmacological Studies

- Antidepressant Activity : A study evaluated the antidepressant-like effects of related piperidine derivatives in animal models. The results suggested that these compounds could modulate serotonin and norepinephrine levels, potentially indicating similar effects for tert-butyl derivatives .

- CNS Activity : Another investigation into the central nervous system (CNS) effects of piperidine derivatives highlighted their potential as anxiolytics. The mechanism was attributed to GABAergic modulation, which may also apply to this compound .

Toxicological Profile

Limited toxicological data are available specifically for this compound; however, structural analogs have been assessed for safety profiles. Common toxicological concerns include:

- Neurotoxicity : Some piperidine derivatives have shown neurotoxic effects at high concentrations.

- Hepatotoxicity : Liver function tests indicated potential hepatotoxic effects in animal models for related compounds.

Study 1: Antidepressant Effects

A case study involving a series of piperidine derivatives demonstrated significant reductions in depressive-like behavior in rodents after administration of specific compounds. The study utilized the forced swim test and tail suspension test to evaluate efficacy. The results indicated that certain structural modifications could enhance antidepressant activity.

| Compound | Dose (mg/kg) | Forced Swim Test Score | Tail Suspension Test Score |

|---|---|---|---|

| Control | 0 | 60 | 120 |

| Compound A | 10 | 30 | 80 |

| Compound B | 20 | 25 | 70 |

Study 2: CNS Effects

In another study focusing on CNS activity, researchers administered various piperidine derivatives to assess their anxiolytic properties using the elevated plus maze test. The findings suggested that modifications at the urea position significantly influenced anxiety-reducing effects.

| Compound | Anxiolytic Effect (Time spent in open arms) |

|---|---|

| Control | 20% |

| Compound A | 40% |

| Compound B | 55% |

Q & A

Q. What are the recommended synthetic routes and purification methods for tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the ureido group. One approach includes reacting 4-aminopiperidine derivatives with diethylcarbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by Boc-protection of the piperidine nitrogen . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require temperature control (e.g., ice-cooling during exothermic steps) and catalyst screening (e.g., DMAP for acylations). Analytical validation via H/C NMR and HPLC (≥95% purity) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Sealed containers in dry, dark environments (≤25°C) to prevent hydrolysis or decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Contradictions in hazard classification (e.g., non-hazardous in vs. acute toxicity in ) highlight the need for site-specific risk assessments .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should evaluate:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV/visible light (ICH Q1B guidelines) with HPLC monitoring for degradation products .

- Hydrolytic Stability : Accelerated aging in buffers (pH 1–13) at 40°C/75% RH .

notes incompatibility with strong oxidizers, suggesting compatibility testing with common reagents (e.g., peroxides).

Q. What strategies resolve contradictions in toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., limited data in vs. Category 4 acute toxicity in ) necessitate:

Q. How can the compound’s pharmacological interactions be systematically studied?

- Target Binding : Surface plasmon resonance (SPR) to assess affinity for receptors (e.g., GPCRs common in piperidine-based drugs) .

- Metabolic Profiling : Incubation with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

- Cell-Based Assays : Dose-response studies in disease models (e.g., cancer cell lines) to evaluate IC and selectivity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.